![molecular formula C18H18N4O3S B7518128 N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, also known as BZP-SA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the inhibition of histone deacetylases, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide also inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival.
Biochemical and Physiological Effects:
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can induce apoptosis in cancer cells, inhibit the activity of histone deacetylases, and inhibit the activity of carbonic anhydrase IX. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential applications in cancer research. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential toxicity. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can be toxic to normal cells, which limits its use in clinical applications.
Zukünftige Richtungen
The potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in cancer research are still being explored. Future research could focus on the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrase IX. Additionally, the use of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in combination with other cancer therapies could be explored to enhance its effectiveness and reduce toxicity. Furthermore, the potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in other areas, such as inflammation and pain, could also be explored.
Synthesemethoden
The synthesis of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the reaction of 1-benzyl-4-chloropyrazole with 4-aminobenzenesulfonamide and acetic anhydride. The reaction takes place under reflux conditions and produces N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide as a white solid. The purity of the compound can be increased through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been studied extensively for its potential applications in cancer research. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to inhibit the activity of histone deacetylases, which play a crucial role in the development of cancer.
Eigenschaften
IUPAC Name |
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-14(23)20-16-7-9-18(10-8-16)26(24,25)21-17-11-19-22(13-17)12-15-5-3-2-4-6-15/h2-11,13,21H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTZEZDLZUHISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.